

# Application Notes and Protocols for PD180970 in Research

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## Compound of Interest

Compound Name: PD180970

Cat. No.: B1684433

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These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed information and protocols for the sourcing, purchasing, and application of **PD180970**, a potent Bcr-Abl tyrosine kinase inhibitor.

## Sourcing and Purchasing PD180970

**PD180970** is available from various commercial suppliers. When sourcing this compound, it is crucial to consider purity, formulation, and solubility to ensure reliable and reproducible experimental results.

Table 1: Sourcing Information for **PD180970**

Supplier	Purity	CAS Number	Formulation	Solubility
Axon Medchem	99% <a href="#">[1]</a>	287204-45-9 <a href="#">[1]</a>	Solid	Soluble in DMSO <a href="#">[1]</a>
MedChemExpress	99.27% <a href="#">[2]</a>	287204-45-9	Solid	Soluble in DMSO <a href="#">[2]</a>
Tocris Bioscience	≥98% (HPLC) <a href="#">[3]</a> <a href="#">[4]</a>	287204-45-9 <a href="#">[3]</a> <a href="#">[4]</a>	Solid	Soluble to 50 mM in DMSO <a href="#">[4]</a>
R&D Systems	≥98% <a href="#">[4]</a>	287204-45-9 <a href="#">[4]</a>	Solid	Soluble to 50 mM in DMSO <a href="#">[4]</a>
Cayman Chemical	≥98% <a href="#">[5]</a>	287204-45-9 <a href="#">[5]</a>	A solid	DMSO: 20 mg/ml <a href="#">[5]</a>
APExBIO	High-purity	Not Specified	Solid	Not Specified
MyBioSource	Research Grade	Not Specified	Solid	Not Specified

Note: Purity and formulation may vary by batch and supplier. It is recommended to obtain a batch-specific certificate of analysis. For in vivo studies, it is advisable to prepare fresh solutions daily.[\[2\]](#)

## Mechanism of Action and Biological Activity

**PD180970** is a potent, ATP-competitive inhibitor of the p210 Bcr-Abl tyrosine kinase.[\[2\]](#)[\[3\]](#)[\[4\]](#) Its primary application is in the study of Chronic Myelogenous Leukemia (CML), where the Bcr-Abl fusion protein is a key driver of oncogenesis. **PD180970** has been shown to inhibit the autophosphorylation of p210 Bcr-Abl and induce apoptosis in Bcr-Abl-expressing leukemic cells, such as the K562 cell line.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The compound also exhibits inhibitory activity against other kinases, including Src and KIT.[\[2\]](#)[\[3\]](#)[\[4\]](#) The inhibition of Bcr-Abl by **PD180970** blocks the constitutive activation of downstream signaling pathways, notably the STAT5 pathway, leading to the inhibition of cell growth and proliferation.[\[2\]](#)

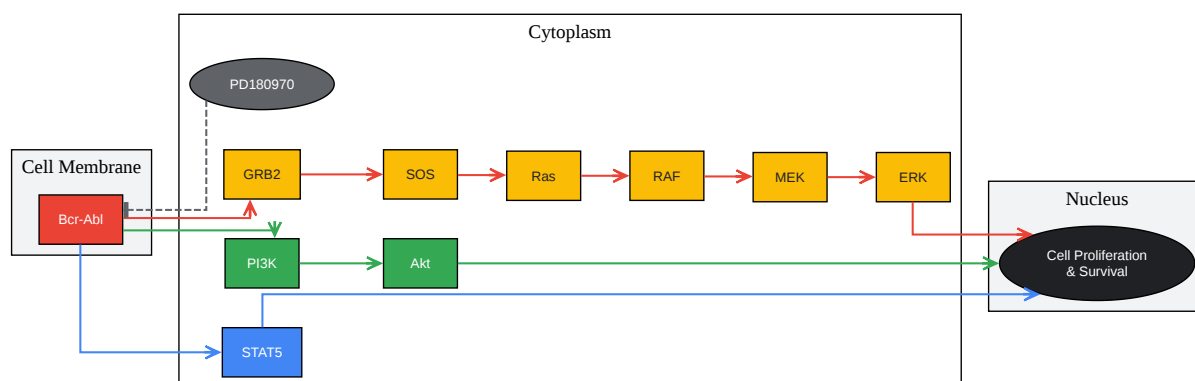
Table 2: In Vitro Activity of **PD180970**

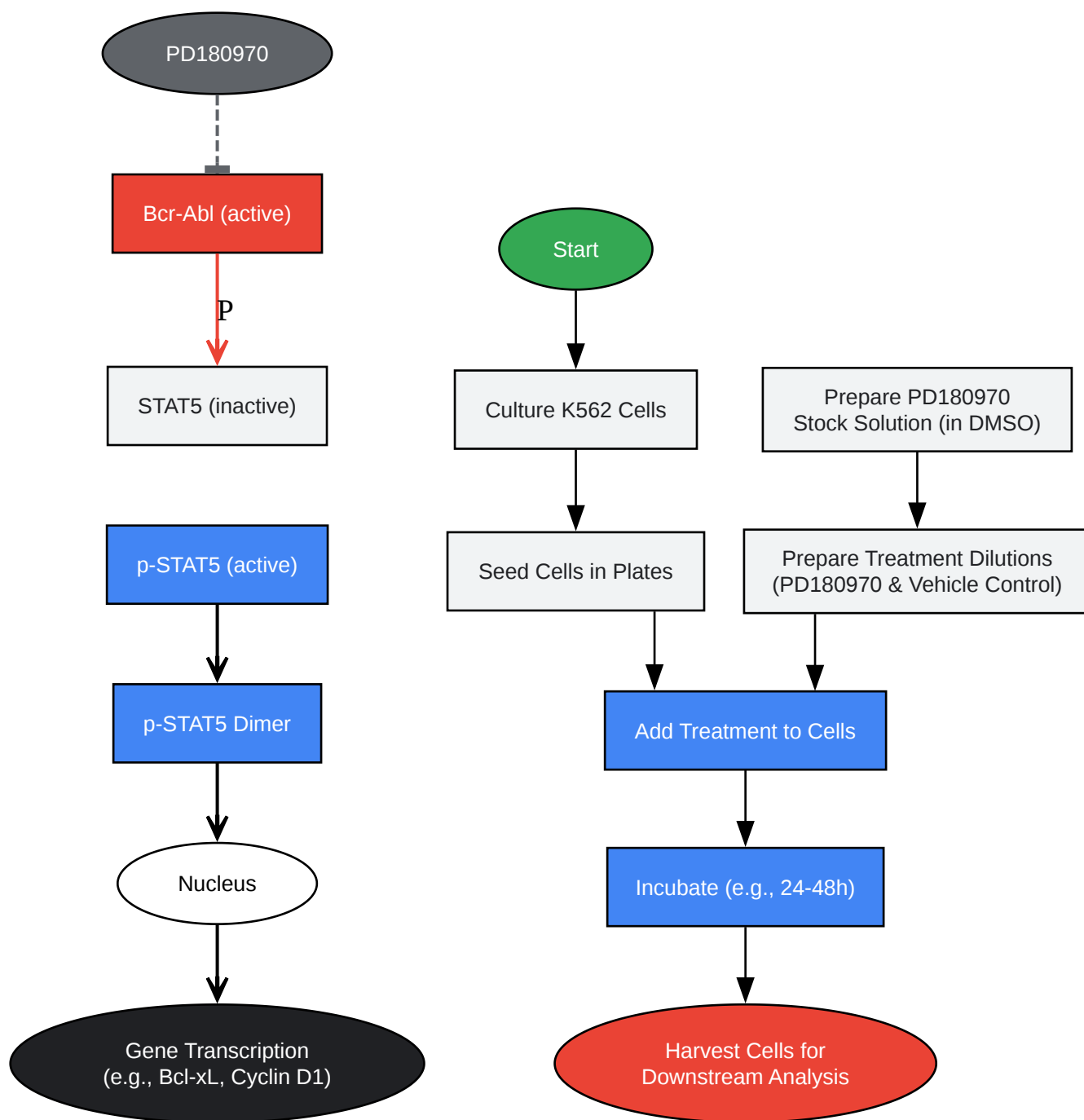
Target	Assay	IC50	Cell Line / System	Reference
p210 Bcr-Abl (autophosphorylation)	Kinase Assay	5 nM	In vitro	[2][3][4]
Abl (recombinant)	Kinase Assay	2.2 nM	In vitro	[2]
Src	Kinase Assay	0.8 nM	In vitro	[2][3][4]
KIT	Kinase Assay	50 nM	In vitro	[2][3][4]
p210 Bcr-Abl (tyrosine phosphorylation)	Western Blot	170 nM	K562 cells	[2][3]
Gab2 (tyrosine phosphorylation)	Western Blot	80 nM	K562 cells	[2][3]
CrkL (tyrosine phosphorylation)	Western Blot	80 nM	K562 cells	[2][3]
Stat5 (DNA-binding activity)	EMSA	5 nM	K562 cells	[2]
Bcr-Abl Y253F mutant	Proliferation Assay	48 nM	Ba/F3 cells	[5]

## Signaling Pathways

### Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that drive cell proliferation and survival. Key pathways include the Ras/MAPK pathway and the PI3K/Akt pathway. **PD180970** directly inhibits the kinase activity of Bcr-Abl, thereby blocking the initiation of these downstream signals.





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- To cite this document: BenchChem. [Application Notes and Protocols for PD180970 in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684433#sourcing-and-purchasing-pd180970-for-research]

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